molecular formula C11H14N2O3 B14876830 N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide

N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide

Cat. No.: B14876830
M. Wt: 222.24 g/mol
InChI Key: PZCRKBIILYZWJR-UHFFFAOYSA-N
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Description

N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide is a compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This particular compound is characterized by its unique structure, which includes a benzamide core with a methoxy(methyl)amino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamides often employs high-temperature reactions between carboxylic acids and amines. For this compound, the use of a superior and recoverable catalyst, such as diatomite earth@IL/ZrCl4, is preferred due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.

    Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in cellular processes. For instance, benzamides are known to exhibit antiplatelet activity by inhibiting specific enzymes involved in platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzamide
  • N-methoxy-N-methylbenzamide
  • N-benzimidazol-2yl benzamide

Uniqueness

N-(2-(methoxy(methyl)amino)-2-oxoethyl)benzamide is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to other benzamides, this compound exhibits enhanced antioxidant and antibacterial activities .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C11H14N2O3/c1-13(16-2)10(14)8-12-11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,15)

InChI Key

PZCRKBIILYZWJR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CNC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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